1-(2-Carboxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Carboxyphenyl)-3-chloropropan-2-one is an organic compound that features a carboxylic acid group and a chlorinated ketone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-3-chloropropan-2-one typically involves the reaction of 2-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group of 2-carboxybenzaldehyde reacts with the chloroacetone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Scientific Research Applications
1-(2-Carboxyphenyl)-3-chloropropan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorinated ketone can participate in nucleophilic addition and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Carboxyphenyl)iminodiacetate: Similar structure with an iminodiacetate group instead of a chlorinated ketone.
2-Carboxyphenyl diselenide: Contains a diselenide group instead of a chlorinated ketone.
2-Carboxyphenyl selenide: Contains a selenide group instead of a chlorinated ketone.
Uniqueness
1-(2-Carboxyphenyl)-3-chloropropan-2-one is unique due to its combination of a carboxylic acid group and a chlorinated ketone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(3-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-6-8(12)5-7-3-1-2-4-9(7)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
WAKORQYYBIFNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(=O)O |
Origin of Product |
United States |
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